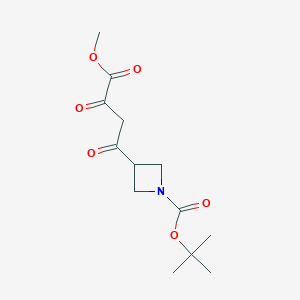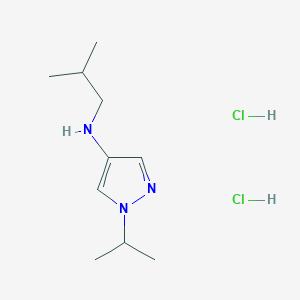![molecular formula C19H19N7O3 B2895759 (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone CAS No. 1795189-76-2](/img/structure/B2895759.png)
(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups, including a 1,2,4-triazole ring, a pyrimidine ring, a piperazine ring, and a dioxin ring . These types of compounds are often synthesized for their potential biological activities .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through a series of reactions involving nucleophilic substitution and ring closure . The exact methods can vary depending on the specific reactants and conditions .Molecular Structure Analysis
The molecular structure of this compound would likely be determined through techniques such as NMR and MS analysis . These techniques can provide information about the types of atoms in the molecule, their connectivity, and the overall 3D structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure and the conditions under which it is used. Similar compounds have been found to exhibit potent inhibitory activities against certain cancer cell lines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined through a variety of laboratory tests. These could include tests to determine its melting point, solubility, stability, and reactivity .Applications De Recherche Scientifique
Pharmacological Potentials
Triazole compounds are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . They are present as a central structural component in a number of drug classes such as:
- Antibacterial : Triazoles can be used in the development of new classes of antibacterial agents to fight multidrug-resistant pathogens .
- Antifungal : Conazoles, a major class based on azole moiety like itraconazole, voriconazole, ravuconazole, fluconazole, are used as antifungal drugs .
- Anticancer : Triazoles have shown potential in cancer treatment .
- Antiviral : They have been used in the development of antiviral drugs .
Organic Synthesis
Triazoles have found broad applications in organic synthesis . Their high chemical stability and strong dipole moment make them useful in various synthetic procedures .
Polymer Chemistry
In the field of polymer chemistry, triazoles have been used due to their high chemical stability and strong dipole moment .
Supramolecular Chemistry
Triazoles have applications in supramolecular chemistry, where they can act as building blocks for larger structures .
Bioconjugation
Triazoles can be used in bioconjugation, a chemical strategy that permanently attaches two biomolecules .
Fluorescent Imaging
Triazoles have been used in fluorescent imaging, a technique used to visualize cellular components .
Materials Science
In materials science, triazoles have been used due to their high chemical stability and strong dipole moment .
Drug Discovery
Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market like anticonvulsant drug Rufinamide, broad spectrum cephalosporin antibiotic cefatrizine, an anticancer drug carboxyamidotriazole and β β -lactum antibiotic tazobactam, etc .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-3-yl-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N7O3/c27-19(16-10-28-14-3-1-2-4-15(14)29-16)25-7-5-24(6-8-25)17-9-18(22-12-21-17)26-13-20-11-23-26/h1-4,9,11-13,16H,5-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REGOGKRMQHJKRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)C4COC5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(1,3-Oxazol-4-yl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2895677.png)

![1-[1-(5-chlorothiophene-2-carbonyl)pyrrolidin-3-yl]-4-(methoxymethyl)-1H-1,2,3-triazole](/img/structure/B2895679.png)
![4-(2-chlorophenyl)-5-[3-(morpholine-4-sulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2895683.png)

![N-(5-chloro-2-methoxyphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2895690.png)


![N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylbutanamide](/img/structure/B2895693.png)
![(4R,5S)-2-(4-Methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenyl-1,3-oxazolidine-5-carboxylic acid](/img/no-structure.png)
![N-[2-(3-Chloro-4-cyclopentyloxyanilino)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2895695.png)
![2-(4-formyl-2-methoxyphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2895696.png)
![2-[(2E)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-oxopropanenitrile](/img/structure/B2895698.png)
![[4-(Ethoxymethoxy)phenyl]methanol](/img/structure/B2895699.png)